4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one
Overview
Description
4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H12ClN3O3S. This compound is known for its unique structure, which includes a piperazinone ring substituted with an amino-chlorophenyl group and a sulfonyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone may also interact with various biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
It has been suggested that similar compounds exhibit antimicrobial activity against certain bacterial strains .
Biochemical Analysis
Biochemical Properties
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.
Cellular Effects
The effects of 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can affect its efficacy and potency. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of cells, impacting their growth, proliferation, and survival.
Transport and Distribution
The transport and distribution of 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: This compound shares the sulfonyl group but has a different core structure.
N-(4-Chlorophenyl)sulfonyl]benzamide: Similar in having a sulfonyl group attached to a benzamide structure.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-yl}amino)benzoic Acid: Another compound with a piperazine ring and a sulfonyl group.
Uniqueness
4-((3-Amino-4-chlorophenyl)sulfonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(3-amino-4-chlorophenyl)sulfonylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3S/c11-8-2-1-7(5-9(8)12)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFTJGKGICJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.